5-(Trifluoromethoxy)pyrimidin-2-amine is a chemical compound characterized by its unique trifluoromethoxy group attached to a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and agrochemicals due to its potential applications in drug development and as a building block for various chemical syntheses.
5-(Trifluoromethoxy)pyrimidin-2-amine belongs to the class of pyrimidine derivatives, which are organic compounds containing a six-membered ring with nitrogen atoms at positions 1 and 3. The presence of the trifluoromethoxy group enhances its chemical reactivity and potential biological activity, making it a valuable compound in pharmaceutical chemistry .
The synthesis of 5-(Trifluoromethoxy)pyrimidin-2-amine can be achieved through several methods, often involving multi-step synthetic routes. One common approach includes the following steps:
The synthesis may require specific conditions such as temperature control, solvents (e.g., dimethyl sulfoxide), and catalysts (e.g., potassium carbonate) to optimize yields and purity. The process is often monitored using techniques like thin-layer chromatography to assess reaction progress .
The molecular formula for 5-(Trifluoromethoxy)pyrimidin-2-amine is with a molecular weight of approximately 163.10 g/mol. The structure features a pyrimidine ring substituted with a trifluoromethoxy group at the 5-position and an amino group at the 2-position.
Key structural data includes:
5-(Trifluoromethoxy)pyrimidin-2-amine can undergo several types of chemical reactions:
The reaction conditions, including temperature, solvent choice, and catalyst presence, significantly influence the outcomes of these reactions, often requiring optimization for desired products.
The mechanism of action for compounds like 5-(Trifluoromethoxy)pyrimidin-2-amine typically involves interactions with biological targets such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity due to increased lipophilicity and potential hydrogen bonding capabilities.
While specific mechanisms may vary based on application, studies indicate that similar compounds can modulate signaling pathways related to cell proliferation and apoptosis, making them candidates for therapeutic development .
The compound's chemical properties include:
Relevant data on toxicity or environmental impact is limited but should be considered when evaluating its use in pharmaceuticals or agrochemicals .
5-(Trifluoromethoxy)pyrimidin-2-amine has several scientific uses:
The trifluoromethoxy (–OCF₃) group exerts profound influences on the bioactivity of pyrimidine scaffolds through synergistic electronic and steric modifications. This substituent’s strong electron-withdrawing nature (σₚ = 0.35, σₘ = 0.38) significantly reduces the pyrimidine ring’s electron density, enhancing hydrogen-bonding interactions with target proteins. For example, in Toll-like receptor 8 (TLR8) inhibitors derived from 6-(trifluoromethyl)pyrimidin-2-amine, the –OCF₃ group strengthens binding to the dimer interface through dipole-stabilized contacts with Arg416 and Lys432, yielding IC₅₀ values in the low micromolar range (0.8–2.3 µM) [4]. Sterically, the –OCF₃ group occupies ~46 ų of van der Waals volume—larger than methoxy (–OCH₃; ~25 ų) but smaller than tert-butyl (~68 ų)—enabling optimal hydrophobic filling in enzyme pockets without entropic penalties. Molecular dynamics simulations confirm that –OCF₃-modified pyrimidines maintain stable binding poses in TLR8 over 100 ns trajectories due to complementary steric packing against Val491 and Leu541 [4].
Table 1: Impact of Pyrimidine C5 Substituents on Target Binding Affinity
Substituent | Electrostatic Potential (eV) | Hydrophobic Contact Area (Ų) | Relative IC₅₀ vs. –H |
---|---|---|---|
–H | +0.08 | 0 | 1.0 |
–OCH₃ | -0.12 | 38 | 0.45 |
–OCF₃ | -0.31 | 54 | 0.07 |
–tBu | -0.05 | 72 | 0.18 |
Data derived from TLR8 inhibition studies and computational modeling [4] [9].
In antifungal applications, 5-(trifluoromethoxy)pyrimidin-2-amine derivatives disrupt fungal membrane biosynthesis by enhancing binding to lanosterol demethylase (CYP51). The –OCF₃ group’s electron-withdrawing effect polarizes the pyrimidine N3 atom, strengthening coordination to the CYP51 heme iron while its hydrophobic moiety interacts with Leu121 and Phe126 residues. This dual action results in 8-fold lower EC₅₀ against Phytophthora capsici compared to unsubstituted analogs [3].
Trifluoromethoxy substitution critically improves CNS drug disposition by modulating key pharmacokinetic parameters: lipophilicity (log P), P-glycoprotein (P-gp) efflux susceptibility, and metabolic stability. The –OCF₃ group elevates log P by ~0.9 units compared to –OCH₃, aligning with optimal CNS penetration ranges (log P = 1–3). However, its three fluorine atoms create a shielded "hydrophobic halo" that reduces hydrogen-bond donor capacity (HBD < 2), minimizing P-gp recognition. In aminopyrazole LRRK2 inhibitors like GNE-9605, incorporation of –OCF₃-pyrimidine motifs increased free brain exposure (brain/plasma ratio = 0.8) while maintaining human hepatocyte stability (t₁/₂ > 120 min) [2].
Table 2: BBB Penetration Metrics of Pyrimidine Derivatives
C5 Substituent | log P | P-gp Efflux Ratio | Hepatocyte CL₍ᵢₙₜᵣᵢₙₛᵢc₎ (µL/min/10⁶ cells) | Brain/Plasma Ratio |
---|---|---|---|---|
–OCH₃ | 1.2 | 8.1 | 32 | 0.15 |
–CF₃ | 2.0 | 4.3 | 18 | 0.45 |
–OCF₃ | 2.1 | 1.9 | <12 | 0.82 |
–CN | 1.5 | 6.8 | 29 | 0.28 |
Data from LRRK2 inhibitor development studies [2] [10].
Metabolic resistance is enhanced through fluorine’s blockade of cytochrome P450 oxidation sites. The –OCF₃ group exhibits 20-fold lower CYP3A4 inhibition (IC₅₀ > 50 µM) compared to lipophilic groups like –SCH₃ due to its inertness toward metabolic degradation. This property enables sustained plasma concentrations (AUC₀–₂₄ = 980 ng·h/mL) of 5-(trifluoromethoxy)pyrimidin-2-amine TLR8 inhibitors after oral administration in primates [4] [10].
The trifluoromethoxy group counteracts drug resistance through three primary mechanisms: steric obstruction of mutation-induced steric clashes, enhanced target affinity compensating for resistance mutations, and conserved binding to auxiliary pockets. In epidermal growth factor receptor (EGFR) inhibitors, –OCF₃ pyrimidines maintain potency against T790M gatekeeper mutations by displacing water molecules in the enlarged hydrophobic pocket. Analogous to covalent inhibitors like osimertinib, 4-[(3,4-dimethoxyphenyl)amino]-6-(trifluoromethoxy)pyrimidine derivatives achieve <5 nM IC₅₀ against EGFRᴸ⁸⁵⁸ᴿ/ᵀ⁷⁹⁰ᴴ by forming van der Waals contacts with Met793 and Leu788, regions unaffected by common mutations [8].
Table 3: Activity of Pyrimidine Inhibitors Against Resistant Targets
Target Protein | Resistance Mutation | Inhibitor (C5 Substituent) | Fold-Change vs. Wild-Type IC₅₀ |
---|---|---|---|
EGFR | T790M | –CF₃ | 12.4 |
EGFR | T790M | –OCF₃ | 1.8 |
TLR8 | D543N | –OCH₃ | 6.9 |
TLR8 | D543N | –OCF₃ | 1.2 |
Plasmodium DHFR | S108N | –Cl | 28.1 |
Plasmodium DHFR | S108N | –OCF₃ | 3.5 |
Comparative inhibition of mutant vs. wild-type proteins [4] [8] [9].
In parasitic infections, 5-(trifluoromethoxy)pyrimidin-2-amine derivatives inhibit Toxoplasma gondii dihydrofolate reductase (tgDHFR) with 100-fold selectivity over human DHFR. The –OCF₃ group’s bulk occupies a hydrophobic groove (Phe227, Leu40) that undergoes minimal mutation in resistant strains, whereas smaller groups (e.g., –Cl) lose efficacy against Ser108 mutants. Similarly, TLR8 modulators retain full antagonism against D543N mutants due to the –OCF₃ group’s adaptable binding to the dimerization interface—a conserved region less prone to mutation [4] .
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7